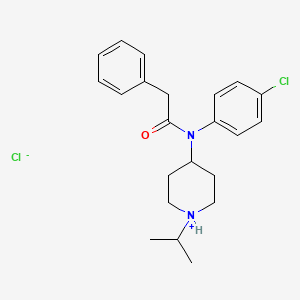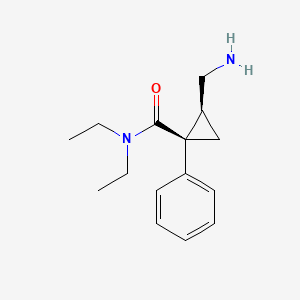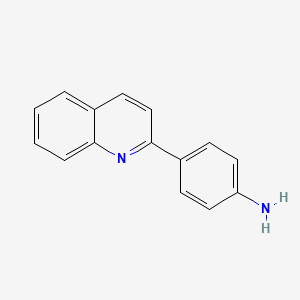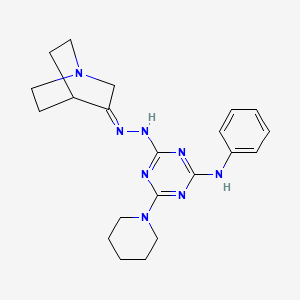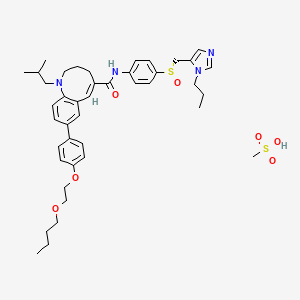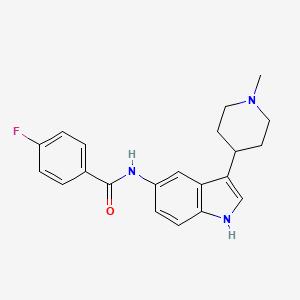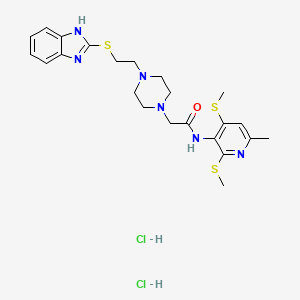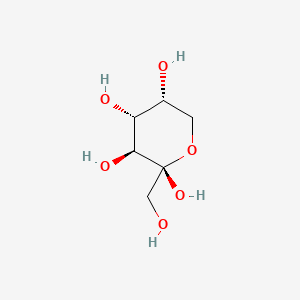![molecular formula C18H16Cl2N4O B1663876 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea CAS No. 1184301-42-5](/img/structure/B1663876.png)
1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH79687 is a histamine antagonist that is selective for the H3 subtype. It is known chemically as N-(3,5-dichlorophenyl)-N’-[(4-(1H-imidazol-4-ylmethyl)phenyl)methyl]urea. This compound has been studied for its potential therapeutic applications, particularly in the treatment of allergic rhinitis and other conditions involving histamine regulation .
Preparation Methods
The synthesis of SCH79687 involves several key steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and 4-(1H-imidazol-4-ylmethyl)benzylamine.
Reaction Conditions: The 3,5-dichloroaniline is reacted with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 4-(1H-imidazol-4-ylmethyl)benzylamine to form SCH79687.
Industrial Production: Industrial production methods for SCH79687 would likely involve optimization of these reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques
Chemical Reactions Analysis
SCH79687 undergoes several types of chemical reactions:
Oxidation: SCH79687 can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the cleavage of the molecule into smaller fragments.
Substitution: The compound can undergo substitution reactions, particularly at the chloro groups on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions used but can include oxidized, reduced, and substituted derivatives of SCH79687
Scientific Research Applications
SCH79687 has several scientific research applications:
Chemistry: In chemistry, SCH79687 is used as a tool compound to study histamine H3 receptor function and regulation.
Biology: In biological research, SCH79687 is used to investigate the role of histamine H3 receptors in various physiological and pathological processes, including allergic reactions and inflammation.
Medicine: In medical research, SCH79687 is being explored for its potential therapeutic applications in conditions such as allergic rhinitis, where histamine regulation plays a key role.
Industry: In the pharmaceutical industry, SCH79687 is used in the development of new drugs targeting histamine H3 receptors
Mechanism of Action
SCH79687 exerts its effects by selectively binding to and antagonizing histamine H3 receptors. This antagonism prevents histamine from binding to these receptors, thereby inhibiting the downstream signaling pathways that are normally activated by histamine. The molecular targets of SCH79687 include the histamine H3 receptors, and the pathways involved include those related to histamine signaling and regulation .
Comparison with Similar Compounds
SCH79687 can be compared with other histamine H3 receptor antagonists:
Properties
CAS No. |
1184301-42-5 |
|---|---|
Molecular Formula |
C18H16Cl2N4O |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H16Cl2N4O/c19-14-6-15(20)8-16(7-14)24-18(25)22-9-13-3-1-12(2-4-13)5-17-10-21-11-23-17/h1-4,6-8,10-11H,5,9H2,(H,21,23)(H2,22,24,25) |
InChI Key |
CXNCQFJNXQAFND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Synonyms |
SD-0006; 1-[4-[3-(4-Chlorophenyl)-4-(4-pyrimidinyl)-1H-pyrazol-5-yl]-1-piperidinyl]-2-hydroxy-ethanone; 1-[4-[5-(4-Chlorophenyl)-4-(4-pyrimidinyl)-1H-pyrazol-3-yl]-1-piperidinyl]-2-hydroxy-ethanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



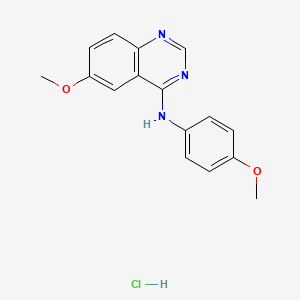
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

